Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate

Description

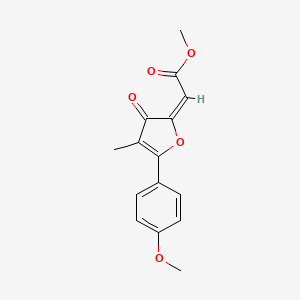

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate is a furan-derived compound featuring a conjugated furanylidene core substituted with a 4-methoxyphenyl group, a methyl group at the 4-position, and a methyl ester moiety.

Properties

CAS No. |

97180-84-2 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

methyl (2E)-2-[5-(4-methoxyphenyl)-4-methyl-3-oxofuran-2-ylidene]acetate |

InChI |

InChI=1S/C15H14O5/c1-9-14(17)12(8-13(16)19-3)20-15(9)10-4-6-11(18-2)7-5-10/h4-8H,1-3H3/b12-8+ |

InChI Key |

QDXBWYVMUJULHL-XYOKQWHBSA-N |

Isomeric SMILES |

CC1=C(O/C(=C/C(=O)OC)/C1=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=C(OC(=CC(=O)OC)C1=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final product is obtained after esterification with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl (5-(4-Methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate (BRN 5054720)

- Structure : Ethyl ester variant lacking the 4-methyl group .

- Molecular Formula : C₁₅H₁₄O₅ (same as target compound).

- Key Differences: Ester Group: Ethyl vs. methyl ester alters lipophilicity (LogP = 2.6) and metabolic stability.

- Synthesis: Likely involves similar pathways, such as condensation of β-keto esters with substituted furanones.

(2E)-3-Hydroxy-4-(4-Hydroxyphenyl)-5-oxo-2(5H)-furanylideneacetic Acid

- Structure: Features hydroxyl groups at phenyl and furanone positions instead of methoxy/methyl groups .

- Key Differences :

- Polarity : Hydroxyl groups increase polarity (lower LogP) and hydrogen-bonding capacity, enhancing aqueous solubility.

- Acid vs. Ester : Carboxylic acid group introduces pH-dependent ionization, contrasting with the ester’s hydrolytic stability.

3-[(2-Oxo-5-Arylfuran-3(2H)-ylidene)methyl]-4H-chromen-4-ones

- Structure: Chromenone-fused furanylidene systems with aryl substituents .

- Synthetic Route: Prepared via reactions with β-aroylpropionic acids, differing from ester-based pathways.

5-(Z)-[(4-Methoxyphenyl)methylene]thiazolidinone Derivatives

- Structure: Thiazolidinone core with hydrazono and methoxyphenyl groups .

- Key Differences: Heterocycle: Thiazolidinone introduces sulfur, enabling metal chelation and antimicrobial activity. Functional Groups: Hydrazone linkage offers tautomerism and redox activity, absent in the target compound.

Table 1: Key Properties of Target Compound and Analogs

*Estimated based on ethyl analog’s LogP.

Biological Activity

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate, a compound with the molecular formula C14H12O5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a furan ring substituted with a methoxyphenyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

- Molecular Formula : C14H12O5

- SMILES Notation : COC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)OC)/O2

- InChIKey : SSGGEULUTOSRAD-MDWZMJQESA-N

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves a one-pot reaction that produces diverse γ,δ-unsaturated β-ketoesters, highlighting the compound's versatility in synthetic applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated the antibacterial effects against various strains of bacteria and fungi, demonstrating that derivatives of this compound can inhibit microbial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results for further development as antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, indicating its potential utility in combating oxidative stress-related diseases.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of similar compounds revealed that they can induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of mitochondrial membrane potential. This compound showed promising results in reducing cell viability in breast cancer cell lines.

Case Study 2: Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests a potential role in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.